1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile
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Overview
Description
1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitrile group (-CN) at the 5th position of the benzofuran ring and two methyl groups at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the iodide precursor undergoes cyclization to form the benzofuran ring . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient in constructing benzofuran derivatives .
Industrial Production Methods
Industrial production of benzofuran derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield benzofuran-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at different positions on the benzofuran ring .
Scientific Research Applications
1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: Benzofuran derivatives are investigated for their potential as therapeutic agents due to their diverse biological activities, such as anticancer, antiviral, and antibacterial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: Researchers use benzofuran derivatives to study biological pathways and molecular interactions due to their ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-carbonitrile include other benzofuran derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrile group at the 5th position and the two methyl groups at the 1st position can confer unique properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11NO |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
1,1-dimethyl-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-5H,7H2,1-2H3 |
InChI Key |
QBVWWFBYMCCTJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CO1)C=C(C=C2)C#N)C |
Origin of Product |
United States |
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